2-Methoxy-2-(oxolan-3-yl)acetaldehyde
Description
2-Methoxy-2-(oxolan-3-yl)acetaldehyde is a substituted acetaldehyde derivative featuring a methoxy group and a tetrahydrofuran (oxolane) ring at the α-carbon position. This structural complexity distinguishes it from simpler aldehydes like acetaldehyde (CH₃CHO) and malonaldehyde (CH₂(CHO)₂). The methoxy group enhances its electron-donating capacity, while the oxolane ring introduces steric and conformational constraints.
Properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(4-8)6-2-3-10-5-6/h4,6-7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQVWRXPGPHCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of 3-hydroxytetrahydrofuran with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-2-(oxolan-3-yl)acetic acid.
Reduction: 2-Methoxy-2-(oxolan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methoxy and oxolane groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Comparative Physical and Chemical Properties
Table 2: Stability and Environmental Impact
Key Research Findings
- Synthetic Utility : The oxolane ring in this compound provides steric control in asymmetric syntheses, as seen in analogous compounds like posaconazole intermediates .
- Hydrogen Bonding : The methoxy and aldehyde groups participate in hydrogen-bonding networks, akin to patterns observed in crystal engineering studies .
- Toxicity Gaps: While acetaldehyde and malonaldehyde have well-documented hazards, toxicity data for this compound remains sparse.
Biological Activity
Overview
2-Methoxy-2-(oxolan-3-yl)acetaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a methoxy group and an oxolane (tetrahydrofuran) ring, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial effects. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with methoxy groups have been reported to enhance antioxidant capacity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Antiproliferative Effects
Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For example, compounds with similar functional groups have demonstrated selective cytotoxicity against MCF-7 breast cancer cells, indicating potential for development as a therapeutic agent. The IC50 values observed in related studies range from 1.2 to 5.3 µM, highlighting the potency of structurally similar compounds in inhibiting cancer cell proliferation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to desired biological effects.
- Receptor Modulation : It could bind to various receptors, influencing cellular signaling pathways that regulate growth and survival in cancer cells.
- Oxidative Stress Reduction : By acting as an antioxidant, it may reduce oxidative damage in cells, thereby preventing the initiation and progression of diseases.
Case Studies
A series of studies have focused on the synthesis and biological evaluation of methoxy-substituted compounds:
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antimicrobial | 8 | E. faecalis |
| Compound B | Antioxidant | N/A | N/A |
| Compound C | Antiproliferative | 3.1 | MCF-7 |
| Compound D | Antiproliferative | 4.8 | MCF-7 |
These findings suggest that structural modifications can significantly impact the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
